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Pompe disease, a lysosomal storage disorder caused by the deficiency of acid alpha-

glucosidase (GAA), leads to the accumulation of glycogen primarily in muscle tissues, resulting

in progressive weakness and respiratory insufficiency. While enzyme replacement therapy

(ERT) has been the standard of care, it has limitations, including incomplete glycogen

clearance in skeletal muscle.[1] This has spurred the development of alternative therapeutic

strategies, with substrate reduction therapy (SRT) emerging as a promising approach. SRT

aims to decrease the production of glycogen, the substrate that accumulates in Pompe

disease, thereby alleviating the cellular pathology.[2][3]

This guide provides a comprehensive comparison of the leading alternative SRTs in

development, focusing on their mechanism of action, preclinical and clinical data, and the

experimental protocols used for their evaluation.

Mechanism of Action: Targeting Glycogen Synthesis
The primary target for SRT in Pompe disease is glycogen synthase 1 (GYS1), the key enzyme

responsible for glycogen synthesis in muscle.[4] By inhibiting GYS1, SRT aims to reduce the

rate of glycogen production, thus preventing its toxic accumulation in the lysosomes.[3] This

approach is distinct from ERT, which focuses on replacing the deficient enzyme to break down

existing glycogen.[2]
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Several therapeutic modalities are being explored to inhibit GYS1, including small molecule

inhibitors and RNA-based therapies.
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Caption: Glycogen synthesis pathway and the point of intervention for SRT.

Comparative Analysis of Leading SRT Candidates
Two prominent alternative SRT candidates are currently in development: MZE001 (S-606001),

a small molecule inhibitor, and ABX1100, an RNA-based therapy.
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Therapy
Candidate

Company Modality
Mechanism of
Action

Development
Stage

MZE001 (S-

606001)

Maze

Therapeutics

(acquired by

Shionogi)

Oral Small

Molecule

Potent and

selective inhibitor

of GYS1

Phase 2 clinical

trial planned[5]

ABX1100
Aro

Biotherapeutics

Centyrin-siRNA

conjugate

siRNA-mediated

knockdown of

GYS1 mRNA

Phase 1b clinical

trial ongoing[6][7]

Preclinical Efficacy
Both MZE001 and ABX1100 have demonstrated promising results in preclinical mouse models

of Pompe disease.

Parameter
MZE001 (MZ-101
precursor)

ABX1100
Standard of Care
(ERT)

Glycogen Reduction

(Skeletal Muscle)

Up to 58% reduction

after 14 weeks of

treatment.[8]

Normalization of

glycogen levels when

combined with ERT.[3]

>80% reduction in

Gys1 mRNA and

protein in multiple

skeletal tissues 1

month after a single

dose.[9]

26% reduction in

gastrocnemius

glycogen levels after

12 weeks of

treatment.[10]

Functional

Improvement

Associated with

improvements in

markers of cellular

dysfunction.

Improved treadmill

performance in male

mice.[11]

Improvements in

neuromuscular

measurements, but

deficits remain.[12]

Tissue Specificity

Significantly reduced

glycogen synthesis in

muscle but not in the

liver.[8]

No measurable gene

knockdown in liver

tissue, indicating

tissue selectivity.[9]

Systemic distribution,

with significant uptake

by the liver.

Clinical Data
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Clinical data for these SRT candidates is emerging, with initial studies focusing on safety and

target engagement in healthy volunteers and patients.

Parameter MZE001 ABX1100

Phase 1 (Healthy Volunteers)

Well-tolerated at single doses

up to 480 mg and multiple

doses up to 720 mg twice

daily.[13] Reduced total muscle

glycogen by 41% and inhibited

acute synthesis by 64% after

10 days of 480 mg BID.[14]

Well-tolerated and

demonstrated durable GYS1

mRNA knockdown in muscle

biopsies lasting at least 10

weeks after a single dose.[15]

Phase 1b (LOPD Patients)
Phase 2 trial planned for 2023.

[5]

Currently enrolling patients

receiving ERT.[6][7]

Biomarkers

Dose-dependent reduction in

peripheral blood mononuclear

cell (PBMC) glycogen, a

potential surrogate for muscle

glycogen.[16]

Not yet reported in patients.

Experimental Protocols
Quantification of Tissue Glycogen
A common method for quantifying glycogen in muscle tissue involves acid hydrolysis followed

by a colorimetric assay.

Experimental Workflow: Tissue Glycogen Quantification

1. Tissue Homogenization 2. Alkaline Digestion
(e.g., 30% KOH, 100°C)

3. Glycogen Precipitation
(e.g., Ethanol)

4. Acid Hydrolysis
(e.g., 4N H2SO4, 100°C)

5. Neutralization
(e.g., 4N NaOH)

6. Glucose Quantification
(Colorimetric Assay, e.g., Anthrone or Phenol-Sulfuric Acid)

7. Data Analysis
(Glycogen Concentration)
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Caption: Workflow for quantifying glycogen in tissue samples.
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Protocol:

Sample Preparation: Approximately 20-100 mg of frozen muscle tissue is weighed.[17][18]

Alkaline Digestion: The tissue is homogenized in a strong alkali solution (e.g., 30%

potassium hydroxide) and heated to dissolve proteins and other cellular components, leaving

the glycogen intact.[17][19]

Glycogen Precipitation: Glycogen is precipitated from the solution using ethanol.[17]

Acid Hydrolysis: The precipitated glycogen is hydrolyzed into glucose monomers using a

strong acid (e.g., sulfuric acid) and heat.[17]

Neutralization: The acidic solution is neutralized.[17]

Glucose Quantification: The amount of glucose is determined using a colorimetric assay,

such as the phenol-sulfuric acid method or an enzymatic glucose assay.[18][19] The

absorbance is read using a spectrophotometer.

Calculation: The glycogen concentration is calculated based on the measured glucose

concentration and the initial tissue weight.

Assessment of Muscle Function in Mouse Models
Several behavioral tests are used to assess muscle function in Pompe disease mouse models.

Experimental Workflow: In Vivo Muscle Function Assessment
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Functional Tests

Animal Acclimatization

Grip Strength Test Wire Hang Test Beam Walk Test Treadmill Test

Data Analysis and Comparison

Click to download full resolution via product page

Caption: Common in vivo tests for muscle function in mice.

Protocols:

Grip Strength Test: This test measures the maximal muscle strength of the forelimbs and/or

all four limbs. The mouse is held by the tail and allowed to grasp a horizontal bar or grid

connected to a force gauge. The mouse is then gently pulled backward until it releases its

grip, and the peak force is recorded.[20][21]

Wire Hang Test: This test assesses motor coordination and grip strength. The mouse is

placed on a wire cage lid, which is then inverted. The latency to fall is recorded.[20]

Beam Walk Test: This test evaluates motor coordination and balance. The mouse is placed

at one end of a narrow, elevated beam and timed as it traverses to a platform at the other

end. The number of foot slips off the beam is also counted.[20][21]

Treadmill Test: This test measures endurance and exercise capacity. Mice are placed on a

treadmill, and the speed and/or incline are gradually increased until the mouse is exhausted,

as defined by the inability to remain on the treadmill belt. The total running time and distance

are recorded.[11]
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Alternative substrate reduction therapies targeting GYS1 represent a promising new

therapeutic avenue for Pompe disease. Preclinical data for both small molecule inhibitors

(MZE001) and RNA-based therapies (ABX1100) have shown significant reductions in muscle

glycogen and improvements in cellular and functional readouts. Early clinical data have

demonstrated good safety profiles and target engagement.

As more data from ongoing and planned clinical trials become available, a clearer picture of the

therapeutic potential of these SRTs will emerge. These therapies hold the promise of being

used as monotherapies or in combination with ERT to provide a more comprehensive

treatment for individuals with Pompe disease.[22] The development of orally available SRTs

could also significantly reduce the treatment burden for patients.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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